1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1’-Nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and three-dimensional structure, which can enhance the compound’s biological activity and stability.
Preparation Methods
The synthesis of 1’-Nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone.
Spirocyclization: The chroman derivative is then subjected to a spirocyclization reaction with a pyrrolidine derivative. This step often requires the use of a strong base or an acid catalyst to facilitate the formation of the spirocyclic structure.
Nicotinoylation: The final step involves the introduction of the nicotinoyl group through an acylation reaction. This can be achieved using nicotinoyl chloride or a similar reagent in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-Nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the nicotinoyl group and formation of the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1’-Nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways and receptors.
Materials Science: The rigid spirocyclic framework can be utilized in the design of novel materials with enhanced mechanical and thermal properties.
Biological Studies: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 1’-Nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enhance binding affinity and selectivity by providing a rigid and three-dimensional scaffold that fits well into the active sites of target proteins. Additionally, the nicotinoyl group may participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
1’-Nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds also feature a spirocyclic structure and are known for their biological activity and potential as drug candidates.
Spirocyclic Pyrrolidines: Similar to the compound , spirocyclic pyrrolidines have a rigid framework and are used in medicinal chemistry for their enhanced stability and activity.
Spirocyclic Lactams: These compounds contain a spirocyclic lactam ring and are utilized in the synthesis of pharmaceuticals and other bioactive molecules.
The uniqueness of 1’-Nicotinoylspiro[chroman-2,3’-pyrrolidin]-4-one lies in its combination of the chroman and pyrrolidine rings with a nicotinoyl group, providing a distinct set of chemical and biological properties that differentiate it from other spirocyclic compounds.
Properties
IUPAC Name |
1'-(pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-15-10-18(23-16-6-2-1-5-14(15)16)7-9-20(12-18)17(22)13-4-3-8-19-11-13/h1-6,8,11H,7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXSTYZUVBDWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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